4-Bromo-6-methoxynicotinic acid
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Overview
Description
4-Bromo-6-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . This compound is a derivative of nicotinic acid, featuring a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring. It is primarily used in various chemical reactions and scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxynicotinic acid typically involves the bromination of 6-methoxynicotinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
4-Bromo-6-methoxynicotinic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methoxynicotinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3-methoxynicotinic acid: Similar structure but with the methoxy group at the 3-position, leading to different reactivity and properties.
4-Bromo-5-methoxynicotinic acid: Another isomer with the methoxy group at the 5-position, affecting its chemical behavior.
Uniqueness: 4-Bromo-6-methoxynicotinic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
1060806-61-2 |
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Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-bromo-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
APWCDGJEQKKPRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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